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Compound of Interest

Compound Name: ASN04885796

Cat. No.: B15611170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the homology of the synthetic

organic compound ASN04885796 to other known chemical entities. The document details its

functional and structural analogs, presents comparative quantitative data, outlines key

experimental protocols for its characterization, and visualizes its associated signaling pathways

and experimental workflows.

Introduction to ASN04885796
ASN04885796 is a potent and selective agonist for the G protein-coupled receptor 17

(GPR17). It is identified by the PubChem Compound Identification (CID) number 3191600. Its

systematic IUPAC name is 2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-

fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide. The primary therapeutic potential of

ASN04885796 and its homologs lies in the modulation of GPR17, a receptor implicated in

neurodegenerative diseases, making it a significant target for drug discovery and development.

Functional Homology: Targeting the GPR17
Receptor
The principal functional characteristic of ASN04885796 is its agonist activity at the GPR17

receptor. GPR17 is a G protein-coupled receptor that is phylogenetically related to both the

P2Y purinergic receptors and the cysteinyl leukotriene (CysLT) receptors. It plays a crucial role
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in the differentiation of oligodendrocytes, the cells responsible for myelination in the central

nervous system. Consequently, compounds that modulate GPR17 activity are of significant

interest for their potential to treat demyelinating diseases such as multiple sclerosis.

Functionally homologous compounds to ASN04885796 therefore include other known agonists

and antagonists of the GPR17 receptor.

GPR17 Agonists
A notable functional homolog is MDL29,951, a widely used tool compound for studying GPR17

activation. Like ASN04885796, MDL29,951 activates GPR17, leading to the inhibition of

adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

GPR17 Antagonists
Several compounds exhibit functional opposition to ASN04885796 by acting as GPR17

antagonists. These include Pranlukast and Montelukast, which are also known as cysteinyl

leukotriene receptor 1 (CysLT1) antagonists. Their ability to block GPR17 activity makes them

valuable tools for studying the therapeutic potential of GPR17 inhibition.

Structural Homology
A structural similarity search for ASN04885796 (PubChem CID: 3191600) on the PubChem

database reveals a number of compounds with shared structural features. The core of

ASN04885796 consists of a central acetamide scaffold substituted with a benzotriazole moiety,

a 4-methoxyphenyl group, a 4-fluorophenyl group, and a tetrahydrofurfuryl group. Structurally

similar compounds often share one or more of these key chemical motifs.

A detailed list of structurally homologous compounds identified through a PubChem similarity

search would be presented here, including their structures and similarity scores. As the direct

output of a similarity search is not available, a descriptive summary is provided.

Compounds with high structural similarity often feature the N-acylacetamide core and various

aromatic substitutions. The variations in these substitutions can significantly impact the

compound's potency and selectivity for the GPR17 receptor.

Quantitative Data Comparison
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The following tables summarize the key quantitative data for ASN04885796 and its primary

functional homologs.

Table 1: GPR17 Agonists - Quantitative Data

Compound PubChem CID Activity Assay Value

ASN04885796 3191600 Agonist GTPγS Binding EC50 = 2.27 nM

MDL29,951 130798 Agonist
GPR17

Activation

EC50 values

range from 7 nM

to 6 µM

Table 2: GPR17 Antagonists - Quantitative Data

Compound PubChem CID Activity Assay Value

Pranlukast 4889 Antagonist GPR17 Inhibition IC50 = 588 nM

Montelukast 5281040 Antagonist
CysLT1 Receptor

Binding
Ki = 0.18 nM

Experimental Protocols
The characterization of compounds like ASN04885796 relies on specific in vitro functional

assays to determine their potency and efficacy at the GPR17 receptor. The two primary assays

are the GTPγS binding assay and the cAMP measurement assay.

[³⁵S]GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of

a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR

promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. The

use of [³⁵S]GTPγS allows for the quantification of this activation as the radiolabeled GTP

analog binds to the activated Gα subunit and can be measured.
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General Protocol:

Membrane Preparation: Membranes from cells expressing the GPR17 receptor are prepared

through homogenization and centrifugation.

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl,

and GDP.

Incubation: Membranes are incubated with varying concentrations of the test compound

(e.g., ASN04885796) in the presence of [³⁵S]GTPγS.

Termination: The reaction is terminated by rapid filtration through glass fiber filters to

separate bound from unbound [³⁵S]GTPγS.

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration

of the agonist that produces 50% of the maximal response.

Cyclic AMP (cAMP) Measurement Assay
This assay quantifies the intracellular concentration of the second messenger cAMP, which is

modulated by the activation of Gαi/o-coupled receptors like GPR17.

Principle: GPR17 is coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase.

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

Therefore, the agonist activity of a compound at GPR17 can be measured by its ability to

decrease cAMP levels, often in the presence of forskolin, an adenylyl cyclase activator.

General Protocol:

Cell Culture: Cells expressing the GPR17 receptor are cultured in appropriate media.

Compound Treatment: Cells are treated with varying concentrations of the test compound. To

measure the inhibitory effect on cAMP production, cells are often co-treated with forskolin.

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
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Detection: The concentration of cAMP in the cell lysate is measured using various methods,

such as competitive enzyme-linked immunosorbent assay (ELISA) or assays based on

fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy

transfer (BRET).

Data Analysis: The data is used to determine the IC50 or EC50 of the compound for the

inhibition of cAMP production.

Visualizations
GPR17 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GPR17

receptor.
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GPR17 Signaling Pathway upon Agonist Binding

Experimental Workflow: [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to

characterize GPR17 agonists.
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Workflow for [³⁵S]GTPγS Binding Assay

Conclusion
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ASN04885796 is a potent and selective GPR17 agonist. Its homology to other known

compounds can be understood from both a functional and structural perspective. Functionally,

it is related to other GPR17 modulators, including the agonist MDL29,951 and the antagonists

Pranlukast and Montelukast. Structurally, it shares key chemical features with other N-

acylacetamide derivatives. The continued study of ASN04885796 and its homologs, through

the application of the described experimental protocols, will be crucial in elucidating the

therapeutic potential of targeting the GPR17 receptor for the treatment of neurodegenerative

and demyelinating diseases.

To cite this document: BenchChem. [In-Depth Technical Guide: Homology of ASN04885796
to Known Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611170#homology-of-asn04885796-to-known-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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